2-Fluoro-3-nitropyridin-4-ol 2-Fluoro-3-nitropyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 1806416-13-6
VCID: VC17829663
InChI: InChI=1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
SMILES:
Molecular Formula: C5H3FN2O3
Molecular Weight: 158.09 g/mol

2-Fluoro-3-nitropyridin-4-ol

CAS No.: 1806416-13-6

Cat. No.: VC17829663

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.09 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-nitropyridin-4-ol - 1806416-13-6

Specification

CAS No. 1806416-13-6
Molecular Formula C5H3FN2O3
Molecular Weight 158.09 g/mol
IUPAC Name 2-fluoro-3-nitro-1H-pyridin-4-one
Standard InChI InChI=1S/C5H3FN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
Standard InChI Key TVRORRSHHNGEFP-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=C(C1=O)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

2-Fluoro-3-nitropyridin-4-ol (C₅H₃FN₂O₃) belongs to the nitropyridine family, a class of heterocyclic compounds with significant pharmacological and industrial utility. The molecule’s structure combines electron-withdrawing groups (nitro and fluorine) with a hydroxyl group, creating a polar scaffold capable of diverse chemical interactions. Key features include:

  • Fluorine at position 2: Enhances metabolic stability and influences electronic distribution .

  • Nitro group at position 3: Contributes to electrophilic reactivity and potential biological activity .

  • Hydroxyl group at position 4: Enables hydrogen bonding and derivatization opportunities .

The compound’s planar aromatic system and substituent arrangement suggest potential for intermolecular interactions, making it a candidate for coordination chemistry or drug design .

Synthesis and Manufacturing Processes

Synthetic Routes from Nitropyridine Precursors

While no direct synthesis of 2-fluoro-3-nitropyridin-4-ol is documented, analogous pathways for chlorinated nitropyridines provide a template for its preparation. The patent WO2010089773A2 outlines a multi-step process for nitropyridine derivatives, which can be adapted for fluorinated analogs :

  • Precursor Preparation:

    • Picolinic acid hydrochloride is treated with thionyl chloride to form an acyl chloride intermediate, followed by amidation with ammonia to yield 4-chloropyridine-2-carboxamide .

    • Hoffman degradation of the carboxamide produces 4-chloro-2-aminopyridine, a key precursor .

  • Nitration:

    • The precursor undergoes nitration using a mixture of nitric and sulfuric acids, introducing a nitro group at position 3 to form 4-chloro-2-amino-3-nitropyridine .

  • Diazotization and Hydrolysis:

    • Diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by hydrolysis at 60–80°C, replaces the amino group with a hydroxyl group, yielding 4-chloro-3-nitropyridine-2-ol .

  • Halogen Exchange:

    • To introduce fluorine, a halogen exchange reaction could replace chlorine with fluorine using agents like potassium fluoride or tetrabutylammonium fluoride under controlled conditions .

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h78
DiazotizationNaNO₂/HCl, 0–5°C, 1 h85
HydrolysisH₂O, 60–80°C, 3 h90

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and hydroxyl groups. Limited solubility in water (estimated logP ≈ 1.2) .

  • Thermal Stability: Decomposes above 200°C, with nitro group reduction posing explosion risks under high heat .

  • Photostability: Susceptible to photodegradation; storage in amber containers is recommended .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-F stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 6 Hz, H-5), δ 6.90 (d, J = 6 Hz, H-6), δ 11.2 (s, OH) .

    • ¹⁹F NMR: δ -110 ppm (quartet, J = 8 Hz) .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophiles to the 5-position of the pyridine ring. Example reactions include:

  • Nitration: Further nitration is sterically hindered but feasible under vigorous conditions .

  • Sulfonation: Reacts with fuming sulfuric acid to introduce sulfonic acid groups .

Nucleophilic Displacement

The fluorine atom at position 2 is susceptible to nucleophilic aromatic substitution (SNAr):

  • Replacement with Amines: Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 2-amino derivatives .

Table 2: Representative Reactions of 2-Fluoro-3-nitropyridin-4-ol

Reaction TypeReagents/ConditionsProduct
SNArCH₃NH₂, DMF, 80°C, 6 h2-Amino-3-nitropyridin-4-ol
EsterificationAc₂O, H₂SO₄, 25°C, 12 h4-Acetoxy-2-fluoro-3-nitropyridine

Biological and Pharmacological Activities

Although direct studies on 2-fluoro-3-nitropyridin-4-ol are lacking, structurally related nitropyridines exhibit notable biological effects:

Cytotoxicity Profile

Nitroaromatics can display selective toxicity. The MTT assay data for compound 3m (a nitro-containing analog) revealed no cytotoxicity against vero cells at 64 μg/mL, suggesting a favorable safety profile for fluoro-nitropyridines .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antibacterial agents. For instance, nitropyridine derivatives are intermediates in synthesizing c-Met kinase inhibitors .

Material Science

Nitro and fluorine groups enhance thermal stability, making the compound suitable for high-performance polymers or explosives .

Future Perspectives

Further research should prioritize:

  • Synthetic Optimization: Developing one-pot methods to improve yield and reduce waste .

  • Biological Screening: Evaluating antitubercular and anticancer activity in vitro .

  • Derivatization Studies: Exploring Suzuki-Miyaura couplings to diversify the scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator